methyl 5-methoxy-3H-benzo[e]indole-2-carboxylate
Overview
Description
Methyl 5-methoxy-3H-benzo[e]indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
Methyl 5-methoxy-3H-benzo[e]indole-2-carboxylate is an indole derivative . Indole derivatives are known to play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders in the human body . They bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their biological activity . These changes can include inhibitory activity against various diseases .
Biochemical Pathways
Indole derivatives are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives like this compound may affect multiple biochemical pathways, leading to a broad spectrum of downstream effects .
Result of Action
Given the broad biological activities of indole derivatives , it can be inferred that the compound’s action likely results in a variety of molecular and cellular effects.
Preparation Methods
The synthesis of methyl 5-methoxy-3H-benzo[e]indole-2-carboxylate typically involves the Fischer indole cyclization reaction. This reaction is carried out in the presence of glacial acetic acid and concentrated hydrochloric acid, which affords the desired indole product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Methyl 5-methoxy-3H-benzo[e]indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
Methyl 5-methoxy-3H-benzo[e]indole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives, which are important in the development of new materials and catalysts.
Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Industry: Indole derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Methyl 5-methoxy-3H-benzo[e]indole-2-carboxylate can be compared with other indole derivatives such as:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity against influenza A.
Ethyl 3-((2-isonicotinoylhydrazono)methyl)-5-methyl-1H-indole-2-carboxylate: Active against Mycobacterium tuberculosis.
3-methoxy-2-methyl-9H-carbazole: Another indole derivative with significant biological activities.
These compounds share similar structural features but differ in their specific substituents and biological activities, highlighting the uniqueness of this compound in its applications and effects.
Properties
IUPAC Name |
methyl 5-methoxy-3H-benzo[e]indole-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-18-14-8-12-11(7-13(16-12)15(17)19-2)9-5-3-4-6-10(9)14/h3-8,16H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAGLNZWBUWOGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C(N2)C(=O)OC)C3=CC=CC=C31 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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